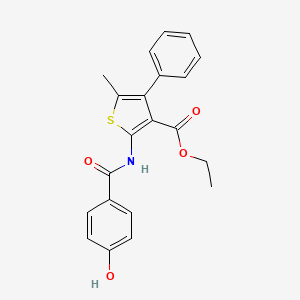![molecular formula C12H12BrN3S B2996586 3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline CAS No. 139047-57-7](/img/structure/B2996586.png)
3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline is a useful research compound. Its molecular formula is C12H12BrN3S and its molecular weight is 310.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Quinazoline derivatives are known to have a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antifolate, and antitumor effects .
Mode of Action
Quinazoline derivatives are known to interact with their targets through various mechanisms, such as c-h bond activation, arylation, amination, acetoxylation, amidation, alkylation, alkenylation, alkynylation, halogenation, thiolation, trifluoroethylation, etc .
Biochemical Pathways
Quinazoline derivatives are known to be involved in various biochemical pathways due to their wide range of pharmacological activities .
Analyse Biochimique
Biochemical Properties
It is known that quinazoline derivatives have been found to exhibit good luminescence properties . They have also been used as fluorescent probes and biological imaging reagents .
Cellular Effects
Some quinazoline-based compounds have been found to exhibit anti-inflammatory effects .
Molecular Mechanism
Some quinazoline derivatives have been found to inhibit the bromodomains of certain histone acetyltransferases .
Temporal Effects in Laboratory Settings
Some quinazolinones have been synthesized at room temperature .
Metabolic Pathways
Quinazolinones are known to be involved in various metabolic processes .
Propriétés
IUPAC Name |
3-(bromomethyl)-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3S/c1-17-12-15-10-5-3-2-4-9(10)11-14-7-8(6-13)16(11)12/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZCMNNWRUIHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C3=NCC(N31)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2996504.png)
![N-(3,4-dimethylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2996505.png)
![(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2996506.png)
![6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2996508.png)
![5-Chloro-6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2996509.png)


![2H,3H-1Lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione](/img/structure/B2996519.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2996520.png)
![3,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2996521.png)
![5-Chloro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2996523.png)
![3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B2996525.png)

